molecular formula C7H6N2O3S2 B1265753 6-Benzothiazolesulfonic acid, 2-amino- CAS No. 21951-32-6

6-Benzothiazolesulfonic acid, 2-amino-

Cat. No. B1265753
CAS RN: 21951-32-6
M. Wt: 230.3 g/mol
InChI Key: CKAGMVXJHAZUBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Benzothiazolesulfonic acid, 2-amino-, can involve metal-free and catalytic methods starting from N-protected amino acids and carboxylic acids. A study by Dev et al. (2016) describes a method for the synthesis of 2-substituted benzoxazoles and benzothiazoles using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation (Dev et al., 2016).

Scientific Research Applications

Application 1: Urease Enzyme Inhibition and Nitric Oxide Scavenging

  • Summary of Application: 2-amino-6-arylbenzothiazoles were synthesized and their urease enzyme inhibition and nitric oxide scavenging activities were examined .
  • Methods of Application: The compounds were synthesized via Suzuki cross coupling reactions using various aryl boronic acids and aryl boronic acid pinacol esters .
  • Results or Outcomes: The most active compound concerning urease enzyme inhibition was 6-phenylbenzo[d]thiazole-2-amine, with an IC50 value of 26.35 µg/mL. Compound 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine exhibited the highest nitric oxide percentage scavenging at 100 µg/mL .

Application 2: Various Biological Activities

  • Summary of Application: 2-arylbenzothiazoles, a class of compounds that includes 2-amino-6-arylbenzothiazoles, have been found to possess a wide range of biological activities .
  • Results or Outcomes: 2-arylbenzothiazoles have been found to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant activities, and more .

Application 3: Physical Work Capacity Enhancement

  • Summary of Application: New 2-amino-6-ethoxybenzothiazole derivatives were synthesized and tested for their influence on physical work capacity in mice .
  • Methods of Application: The new compounds were synthesized using 2-amino-6-ethoxybenzothiazole as a platform. Heating carboxylic acids with 2-amino-6-ethoxybenzothiazole derivatives produced salts of compounds with various organic acids such as succinic, N-acetylcysteine, and adipic .
  • Results or Outcomes: It was shown that a pyridylidene or furylidene radical on the amine or a formulation with carboxypentanoate were important for producing effective new 2-amino-6-ethoxybenzothiazole derivatives. These compounds were either more effective or comparable with the well-known actoprotectors metaprot and ladasten, which are used at significantly higher doses .

Application 4: HPLC Analysis

  • Summary of Application: 6-Benzothiazolesulfonic acid, 2-amino-, monolithium salt can be analyzed by this reverse phase (RP) HPLC method with simple conditions .
  • Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes: This method provides a simple and effective way to analyze 6-Benzothiazolesulfonic acid, 2-amino-, monolithium salt .

Application 5: Neurotropic, Antihypoxic, Antioxidant, and Membrane-Protective Properties

  • Summary of Application: A series of 2-amino-6-ethoxybenzothiazole derivatives exhibited neurotropic, antihypoxic, antioxidant, and membrane-protective properties .
  • Methods of Application: The new compounds were synthesized using 2-amino-6-ethoxybenzothiazole as a platform. Heating carboxylic acids with 2-amino-6-ethoxybenzothiazole derivatives produced salts of compounds with various organic acids such as succinic, N-acetylcysteine, and adipic .
  • Results or Outcomes: The influence of these compounds on the physical work capacity of animals has not been reported in the literature available to us and was the subject of the present work .

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye when handling "6-Benzothiazolesulfonic acid, 2-amino-" .

Future Directions

“6-Benzothiazolesulfonic acid, 2-amino-” is a reagent in the preparation of novel benzothiazole derivatives being investigated for antiviral activity against various influenza A2 strains in mice . This suggests that it has potential for further exploration in the field of medicinal chemistry.

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7/h1-3H,(H2,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGMVXJHAZUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066741
Record name 6-Benzothiazolesulfonic acid, 2-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzothiazolesulfonic acid, 2-amino-

CAS RN

21951-32-6
Record name 2-Amino-6-benzothiazolesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21951-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzothiazolesulfonic acid, 2-amino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzothiazolesulfonic acid, 2-amino-
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Record name 6-Benzothiazolesulfonic acid, 2-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminobenzothiazole-6-sulphonic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F STATEMENTS - elischolar.library.yale.edu
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Number of citations: 0 elischolar.library.yale.edu

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